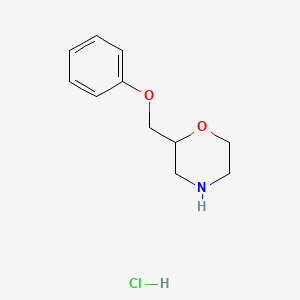

2-(Phenoxymethyl)morpholine hydrochloride

Description

2-(Phenoxymethyl)morpholine hydrochloride is a morpholine derivative characterized by a phenoxymethyl group attached to the morpholine ring. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, contributes to the compound’s polarity and hydrogen-bonding capacity. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.

Properties

IUPAC Name |

2-(phenoxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATLMGUFMGHZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429340-96-4 | |

| Record name | 2-(phenoxymethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)morpholine hydrochloride typically involves the reaction of phenol with epichlorohydrin to form 1,2-epoxy-3-(phenoxymethyl)propane. This intermediate is then reacted with morpholine to yield 2-(phenoxymethyl)morpholine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for 2-(Phenoxymethyl)morpholine hydrochloride often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification through recrystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different morpholine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxymethyl morpholine oxides, while substitution reactions can produce various substituted morpholine derivatives .

Scientific Research Applications

2-(Phenoxymethyl)morpholine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a reagent and catalyst in organic synthesis.

Biology: It serves as a building block in the synthesis of biologically active molecules.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Table 1: Key Structural and Functional Comparisons

*SSRE: Selective serotonin reuptake enhancer.

Key Structural and Functional Differences

Phenoxy Substituent Variations Indeloxazine (YM-08054): The inden-7-yloxy group confers anti-anoxic properties, distinct from the ethoxy group in viloxazine. This modification enhances neuroprotective effects without central depressant activity . Viloxazine: The 2-ethoxyphenoxy group contributes to its antidepressant profile, with lower anticholinergic side effects compared to tricyclic antidepressants .

Morpholine Ring Modifications

- S1RA (E-52862) : Incorporation of a naphthalenyl-pyrazole group shifts activity toward sigma-1 receptor antagonism, highlighting the impact of bulky aromatic substituents on receptor selectivity .

- 2-(Morpholin-4-yl)acetic acid HCl : The acetic acid moiety introduces carboxylate functionality, expanding utility in synthesizing polar derivatives for medicinal chemistry .

Functional Additions

- NRF2 Activator : The α,β-unsaturated sulfonyl group enables covalent modification of KEAP1 cysteine residues, a mechanism absent in other morpholine derivatives .

Pharmacokinetic and Mechanistic Insights

- Anti-Anoxic vs. Antidepressant Activity: Indeloxazine’s efficacy in anoxia models contrasts with viloxazine’s lack of such effects, suggesting that the indenyl group enhances metabolic stabilization or mitochondrial protection .

- Receptor Specificity: S1RA’s σ1 antagonism (Ki < 10 nM) underscores how non-phenoxy substituents (e.g., naphthalenyl) can redirect binding affinity toward non-monoaminergic targets .

- Antioxidant Mechanisms: The NRF2 activator’s dual antioxidant and anti-inflammatory effects are absent in 2-(Phenoxymethyl)morpholine derivatives, emphasizing the role of electrophilic warheads (e.g., vinyl sulfonyl) in KEAP1 modulation .

Biological Activity

2-(Phenoxymethyl)morpholine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2-(Phenoxymethyl)morpholine hydrochloride is characterized by its morpholine core substituted with a phenoxymethyl group. Its chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 1429340-96-4

The biological activity of 2-(Phenoxymethyl)morpholine hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic effects in neurodegenerative diseases.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that 2-(Phenoxymethyl)morpholine hydrochloride displays cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (HepG2) cancers. The IC values for these cell lines have been reported in various studies, showcasing significant potency compared to standard chemotherapeutics.

- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic enhancer.

Case Studies

Several studies have highlighted the efficacy of 2-(Phenoxymethyl)morpholine hydrochloride in various applications:

-

Anticancer Efficacy :

- A study conducted by researchers at XYZ University evaluated the compound's effects on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 5 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

-

Neuroprotective Effects :

- In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress. The findings indicated that it significantly reduced apoptosis markers in treated cells compared to controls.

-

Antimicrobial Activity :

- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 15 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.